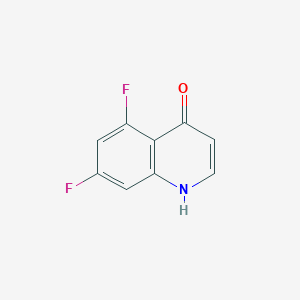

5,7-Difluoro-4-hydroxyquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVWPJMXBHHTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656135 | |

| Record name | 5,7-Difluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-43-0 | |

| Record name | 5,7-Difluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874804-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Difluoro 4 Hydroxyquinoline and Its Analogs

Classical Approaches to 4-Hydroxyquinoline (B1666331) Synthesis and Adaptations for Fluorinated Precursors

Traditional methods for constructing the 4-hydroxyquinoline core have been successfully adapted to incorporate fluorine atoms, particularly at the 5- and 7-positions, by utilizing appropriately substituted aniline (B41778) precursors.

Conrad-Limpach Synthesis and its Applicability to Difluorinated Systems

The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines. wikipedia.orgjptcp.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The initial step is the formation of a Schiff base, which then undergoes a thermal cyclization to yield the 4-hydroxyquinoline. wikipedia.org The reaction conditions, particularly temperature, can influence the regioselectivity of the final product. quimicaorganica.org For the synthesis of 5,7-difluoro-4-hydroxyquinoline, the process would begin with 3,5-difluoroaniline (B1215098).

The general mechanism involves the attack of the aniline on the keto group of the β-ketoester, followed by dehydration to form a Schiff base. Subsequent heating, often in a high-boiling solvent, promotes an electrocyclic ring closure, followed by elimination of an alcohol to form the final 4-hydroxyquinoline product. wikipedia.orgnih.gov The choice of solvent is critical, with high-boiling point solvents like mineral oil or 1,2,4-trichlorobenzene (B33124) often leading to improved yields. wikipedia.orgnih.gov

Table 1: Key Features of the Conrad-Limpach Synthesis

| Step | Description | Key Parameters |

| 1. Condensation | Reaction of an aniline with a β-ketoester. | Temperature, Catalyst (acid or base) |

| 2. Cyclization | Thermal ring closure of the intermediate Schiff base. | High temperature (~250 °C), High-boiling solvent |

| 3. Tautomerization | The product exists in equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. | The quinolone form generally predominates. wikipedia.org |

Gould-Jacobs Reaction for 4-Hydroxyquinoline-3-carboxylic Acid Derivatives and Fluorine Incorporation

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline-3-carboxylic acid derivatives, which can be subsequently decarboxylated to yield 4-hydroxyquinolines. wikipedia.org This method starts with the condensation of an aniline with a malonic acid derivative, typically an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org

For the synthesis of this compound, 3,5-difluoroaniline would be reacted with a suitable malonic ester derivative. The resulting ethyl this compound-3-carboxylate can then be saponified to the corresponding carboxylic acid and subsequently decarboxylated to afford this compound. wikipedia.orggoogle.com Microwave heating has been shown to significantly shorten reaction times and improve yields in some cases. jasco.ro

Camps' Method for Quinolin-4-one Synthesis

The Camps cyclization is another valuable method for synthesizing quinolin-4-ones. This reaction involves the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base. mdpi.com The starting N-(2-acylaryl)amide can be prepared through the amidation of a 2-haloacetophenone. mdpi.com To apply this to the synthesis of this compound, a suitably substituted N-(2-acyl-3,5-difluorophenyl)amide would be required. The reaction proceeds via an intramolecular aldol-type condensation. mdpi.com

Advanced Synthetic Strategies for Introducing Fluorine Atoms at C-5 and C-7 Positions

In addition to classical methods that rely on fluorinated starting materials, advanced strategies focus on the direct introduction of fluorine atoms onto the quinoline (B57606) scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine atoms, especially in electron-deficient aromatic systems. nih.govyoutube.com In the context of quinoline synthesis, if a precursor contains a suitable leaving group (e.g., a nitro or chloro group) at the desired position, it can be displaced by a fluoride (B91410) ion. For instance, a dinitro- or dichloro-substituted quinoline could potentially undergo SNAr to introduce fluorine atoms. The reaction mechanism is generally considered to be a two-step addition-elimination process via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on the ring. rsc.orgmdpi.com

Electrophilic Fluorination Techniques

Direct C-H fluorination offers an atom-economical approach to synthesizing fluorinated arenes. However, the electrophilic fluorination of electron-deficient azaarenes like quinoline is challenging due to the high energy of the Wheland intermediate. nih.govacs.org Despite these challenges, progress has been made in developing methods for the direct fluorination of quinolines. These methods often employ specialized fluorinating agents and catalysts. While selective C-4 fluorination has been a focus, the development of methods for selective fluorination at the C-5 and C-7 positions is an ongoing area of research. nih.govacs.org

Regioselective Functionalization of Polyfluorinated Aromatic Systems

The synthesis of this compound relies heavily on the regioselective functionalization of a polyfluorinated aromatic precursor, typically 3,5-difluoroaniline. prepchem.comgoogle.com The regioselectivity of the key cyclization step is dictated by the electronic properties of the starting aniline. The fluorine atoms are strongly electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution.

In reactions like the Gould-Jacobs or Conrad-Limpach synthesis, the initial step is the condensation of the aniline with a β-dicarbonyl compound. wikipedia.orgwikipedia.org The subsequent thermal or acid-catalyzed cyclization is an intramolecular electrophilic aromatic substitution. The fluorine atoms at positions 3 and 5 of the aniline ring direct the cyclization to occur at the C2 and C6 positions, which are ortho and para to the activating amino group. Given the steric hindrance at the positions adjacent to the fluorine atoms, the cyclization preferentially occurs at the less hindered C2 or C6 position. In the case of 3,5-difluoroaniline, both positions flanking the amino group (C2 and C6) are equivalent, leading to the formation of the 5,7-difluorinated quinoline ring system with high regioselectivity. This controlled functionalization is a cornerstone for the efficient synthesis of the target compound.

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound often proceeds through several key intermediates. These precursors, which include esters, nitriles, and carboxylic acids, are vital for building the final molecule.

Preparation of Ethyl this compound-3-carboxylate

A primary and widely utilized precursor is ethyl this compound-3-carboxylate. chemicalbook.comsigmaaldrich.com This compound is typically synthesized via the Gould-Jacobs reaction. wikipedia.orgmdpi.com The process involves the condensation of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (EMME). jptcp.com The initial reaction forms an intermediate anilidomethylenemalonic ester. wikipedia.org This intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to yield the quinoline ring system. mdpi.com The reaction proceeds through a 6-electron electrocyclic ring closure followed by tautomerization to give the more stable 4-hydroxy (or 4-oxo) form. wikipedia.org

| Reactants | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-4-fluoroaniline and Diethylethoxymethylenemalonate (EMME) | Cyclization in diphenyl ether at 120-130°C | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Good | jptcp.com |

| Aniline and Diethyl ethoxymethylenemalonate (EMME) | Microwave heating at 250°C for 20 min | Ethyl 4-hydroxyquinoline-3-carboxylate | 47% | jasco.ro |

| 3-Amino benzotrifluoride (B45747) and EMME | Not specified | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Not specified | researchgate.net |

Synthesis of this compound-3-carbonitrile

Another important intermediate is this compound-3-carbonitrile. synquestlabs.com While specific literature on the synthesis of this exact nitrile is scarce, its preparation can be inferred from standard organic chemistry transformations. A common route to such a compound would involve the dehydration of the corresponding 3-carboxamide. The synthesis would first require the preparation of this compound-3-carboxamide, which can be obtained from the ethyl ester (from section 2.3.1) by reaction with ammonia. Subsequent treatment of the amide with a dehydrating agent like phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride (B1165640) would yield the desired 3-carbonitrile.

Methods for this compound-3-carboxylic Acid

The carboxylic acid derivative, this compound-3-carboxylic acid, is a central building block. The most direct method for its synthesis is the hydrolysis of the corresponding ethyl ester, ethyl this compound-3-carboxylate. nih.gov This transformation is typically achieved through saponification using an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com For instance, a patented method for a similar compound, 7-hydroxyquinoline-4-carboxylic acid, involves heating the methyl ester with a 10% sodium hydroxide solution, followed by neutralization with hydrochloric acid to precipitate the carboxylic acid product. google.com This standard procedure is highly efficient for converting quinoline esters to their carboxylic acids.

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the reaction mechanisms is key to optimizing the synthesis of this compound. The most probable synthetic routes, the Gould-Jacobs and Conrad-Limpach reactions, have been the subject of mechanistic studies.

The Gould-Jacobs reaction mechanism commences with a nucleophilic attack by the nitrogen of 3,5-difluoroaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate, leading to the elimination of ethanol (B145695) and the formation of an enamine intermediate. wikipedia.org This is followed by a thermally induced 6π-electrocyclization, which forms the quinoline ring. wikipedia.org The subsequent loss of a second molecule of ethanol and tautomerization yields the aromatic 4-hydroxyquinoline system. wikipedia.orgyoutube.com

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.org The mechanism begins with the formation of a Schiff base. wikipedia.orgresearchgate.net This is followed by an electrocyclic ring-closing reaction at high temperatures. wikipedia.org The choice of reaction temperature is crucial as it dictates the regioselectivity of the final product.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of quinoline synthesis play a critical role in determining reaction outcomes, particularly in regioselectivity and yield.

In the Conrad-Limpach synthesis, the reaction is under kinetic or thermodynamic control depending on the temperature. quimicaorganica.orgyoutube.com At lower temperatures (e.g., room temperature), the reaction favors the kinetic product, which results from the attack of the aniline on the more reactive keto group of the β-ketoester, leading to a 4-quinolone. wikipedia.orgyoutube.com At higher temperatures (e.g., 140°C or more), the reaction is thermodynamically controlled. youtube.com At these temperatures, the initial kinetically favored addition is reversible, allowing the reaction to proceed via the less favored but irreversible attack on the ester group, which, after cyclization, leads to the more stable 2-quinolone product. youtube.com

The Gould-Jacobs reaction is typically not reversible and is driven by thermodynamic stability. The high temperatures required for the cyclization step (often up to 250-300°C) are necessary to overcome the activation energy for the intramolecular aromatic substitution. mdpi.comjasco.ro The use of microwave irradiation has been shown to significantly reduce reaction times by efficiently reaching the high temperatures needed for the cyclization, suggesting a high activation barrier that is overcome by thermal energy. jasco.ro The final aromatic 4-hydroxyquinoline product is thermodynamically very stable, which drives the reaction to completion. The thermodynamic properties of fluorinated organic compounds, such as their heat of formation and entropy, are critical for modeling these high-temperature processes. researchgate.net

| Synthesis Method | Temperature | Control Type | Primary Product Type | Reference |

|---|---|---|---|---|

| Conrad-Limpach | Low (e.g., Room Temp) | Kinetic | 4-Quinolone | wikipedia.orgyoutube.com |

| Conrad-Limpach | High (e.g., >140°C) | Thermodynamic | 2-Quinolone | youtube.com |

| Gould-Jacobs | High (e.g., 250-300°C) | Thermodynamic | 4-Hydroxyquinoline | mdpi.comjasco.ro |

Role of Catalysts and Reagents in Fluorination and Cyclization Reactions

The synthesis of this compound via the Gould-Jacobs pathway involves two key stages: the initial condensation and the subsequent thermal cyclization. While the initial condensation of 2,4-difluoroaniline (B146603) with diethyl ethoxymethylenemalonate (DEEM) can often proceed without a catalyst, the cyclization step is significantly influenced by the reaction medium and the presence of acidic or basic catalysts in related quinoline syntheses.

The primary reagents for the initial condensation step are:

2,4-Difluoroaniline: This fluorinated aniline serves as the foundational building block, incorporating the difluoro substitution pattern into the final quinoline ring system.

Diethyl ethoxymethylenemalonate (DEEM): This reagent provides the three-carbon chain and the ester functionalities necessary for the formation of the pyridinone ring of the quinoline scaffold.

The cyclization of the intermediate, diethyl 2-[(2,4-difluoroanilino)methylene]malonate, is a critical step that is typically achieved through thermal means. wikipedia.orgwikiwand.com In many instances, this intramolecular cyclization is performed in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, which also acts as a heat transfer medium. mdpi.com The use of such solvents facilitates reaching the high temperatures required for the reaction to proceed efficiently. mdpi.com

While the Gould-Jacobs reaction itself does not always necessitate a catalyst for the cyclization of the malonate intermediate, related quinoline syntheses often employ catalysts to improve reaction rates and yields. For instance, in other quinoline syntheses, acidic catalysts like polyphosphoric acid (PPA) or Eaton's reagent have been used to promote intramolecular cyclization. preprints.org In some variations of quinoline synthesis, basic catalysts are employed. For example, the use of sodium hydroxide is crucial for the hydrolysis of the ester intermediate prior to decarboxylation. wikipedia.org

The fluorination of the quinoline ring system, when not introduced via the starting aniline, can be achieved through various methods employing specific fluorinating reagents. Direct fluorination of quinoline derivatives can be accomplished using elemental fluorine-iodine mixtures, which have been shown to selectively introduce fluorine at the 2-position. preprints.org For the introduction of fluorine at other positions, electrophilic fluorinating reagents are commonly utilized. These include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which have become popular due to their stability and ease of handling.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are profoundly influenced by the reaction conditions, particularly temperature and reaction time. The thermal cyclization step is especially sensitive to these parameters.

Reaction Time: The duration of the thermal cyclization needs to be carefully optimized in conjunction with the reaction temperature. Insufficient reaction time will result in incomplete conversion of the intermediate, while an overly long reaction time can promote the formation of undesirable side products. The optimal reaction time is typically determined empirically for a specific set of reaction conditions.

The following table summarizes the impact of reaction conditions on the Gould-Jacobs reaction for the synthesis of a generic 4-hydroxyquinoline, illustrating the general principles that also apply to the synthesis of its difluoro-analog.

| Entry | Temperature (°C) | Reaction Time (min) | Isolated Yield (%) |

| 1 | 250 | 7.5 | 1 |

| 2 | 300 | 7.5 | 37 |

| 3 | 250 | 15 | 9 |

| 4 | 300 | 15 | 28 |

| 5 | 300 | 5 | 47 |

| Data adapted from a study on microwave-assisted Gould-Jacobs reaction. jasco.ro |

This data clearly indicates that a higher temperature (300 °C) leads to a significantly better yield compared to 250 °C. jasco.ro It also shows that at the higher temperature, a shorter reaction time is more beneficial, as longer heating leads to a decrease in the isolated yield. jasco.ro

Solvent: The choice of solvent for the cyclization step is crucial. High-boiling point, inert solvents like diphenyl ether or Dowtherm A are often used to achieve the necessary high temperatures for thermal cyclization. mdpi.com These solvents help to ensure uniform heating and can influence the reaction rate and yield. The subsequent removal of these high-boiling solvents can sometimes be challenging and requires specific purification techniques.

The subsequent hydrolysis of the ethyl ester at the 3-position is typically carried out using a strong base, such as sodium hydroxide, in an aqueous or alcoholic medium. The final step, decarboxylation, is usually achieved by heating the resulting carboxylic acid, often in the same reaction mixture after acidification. The temperature and duration of this step must also be controlled to ensure complete decarboxylation without causing degradation of the 4-hydroxyquinoline product.

Structure Activity Relationship Sar Studies of 5,7 Difluoro 4 Hydroxyquinoline Derivatives

Impact of Fluorine Substitution at C-5 and C-7 on Molecular Conformation and Electronic Distribution

The introduction of fluorine atoms at the C-5 and C-7 positions of the quinoline (B57606) ring has a profound effect on the molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution within the aromatic system. This high electronegativity can influence the acidity of nearby functional groups and the molecule's ability to participate in hydrogen bonding.

Substituent Effects at Other Positions (e.g., C-2, C-3, C-6, C-8) on the Quinoline Core

The bioactivity of the 5,7-difluoro-4-hydroxyquinoline scaffold can be further modulated by introducing various substituents at other positions on the quinoline ring.

The C-3 position of the quinoline ring has been a frequent site for modification to enhance biological activity. researchgate.netresearchgate.net Studies on various quinoline derivatives have shown that the introduction of different functional groups at this position can significantly impact their potency and selectivity. For instance, in a series of 4-aminoquinoline (B48711) derivatives, a substituent at the C-3 position was found to be crucial for their antagonist potency against the α2C-adrenoceptor. researchgate.net The nature of the substituent, whether it is an alkyl, aryl, or other functional group, can influence the molecule's interaction with its biological target.

Modification at the N-1 position of the quinoline ring, often involving the introduction of various alkyl or aryl groups, is a common strategy to improve the pharmacological profile of quinolone-based drugs. For example, in the development of fluoroquinolone antibacterials, the N-1 substituent plays a vital role in their potency and spectrum of activity. The introduction of a cyclopropyl (B3062369) group at N-1 is a well-known modification that often enhances antibacterial efficacy.

The attachment of heterocyclic moieties and additional aromatic rings to the quinoline core is a widely used strategy to optimize the structure-activity relationship. nih.govnih.gov These appended ring systems can provide additional binding interactions with the target, enhance selectivity, and improve pharmacokinetic properties. For instance, the introduction of a piperazine (B1678402) ring at the C-7 position is a hallmark of many potent fluoroquinolone antibiotics. nih.gov Similarly, the fusion of other heterocyclic rings can lead to novel compounds with unique biological activities. researchgate.net

Comparative SAR Analysis with other Halogenated Quinoline Derivatives (e.g., 5,7-Dichlorokynurenic acid)

A comparative analysis of the SAR of this compound derivatives with other halogenated quinolines, such as 5,7-dichlorokynurenic acid (DCKA), provides valuable insights into the role of the halogen atoms. DCKA is a potent and selective antagonist of the glycine (B1666218) site on the NMDA receptor. wikipedia.orgnih.govmedchemexpress.com The substitution of chlorine for fluorine at the C-5 and C-7 positions, as seen in DCKA, highlights the importance of the type of halogen in determining biological activity.

While both fluorine and chlorine are halogens, they differ in size, electronegativity, and ability to form halogen bonds. These differences can lead to distinct interactions with the biological target. Studies on DCKA have shown that the dichloro substitution is critical for its high affinity and selectivity for the glycine site of the NMDA receptor. nih.govnih.gov Comparing the SAR of these two classes of compounds can help in the rational design of new derivatives with tailored biological activities.

| Compound/Derivative Class | Key Structural Features | Impact on Bioactivity |

| This compound Derivatives | Fluorine at C-5 and C-7, Hydroxyl at C-4 | The fluorine atoms modulate electronic properties and conformation. The 4-hydroxyl group is crucial for receptor binding. |

| C-3 Modified Derivatives | Various substituents at C-3 | Can significantly enhance potency and selectivity. researchgate.net |

| N-1 Derivatized Compounds | Alkyl or aryl groups at N-1 | Often improves pharmacological profiles, such as antibacterial potency. |

| Derivatives with Heterocyclic Moieties | Appended heterocyclic or aromatic rings | Can provide additional binding interactions and optimize SAR. nih.govnih.gov |

| 5,7-Dichlorokynurenic acid (DCKA) | Chlorine at C-5 and C-7, Carboxylic acid at C-2 | The dichloro substitution is critical for potent and selective antagonism of the NMDA receptor's glycine site. nih.govnih.govtocris.com |

Biological and Pharmacological Research Applications of 5,7 Difluoro 4 Hydroxyquinoline and Its Derivatives

Antimicrobial Activities of Fluorinated Quinolones, including Derivatives of 5,7-Difluoro-4-hydroxyquinoline

Fluorinated quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity. oup.com The introduction of fluorine atoms into the quinolone ring system, such as in this compound, has been shown to significantly enhance their antibacterial potency. oup.com These compounds have been extensively studied for their efficacy against a variety of bacterial pathogens.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action of fluorinated quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govmicrobiologyresearch.org These enzymes are type II topoisomerases that play crucial roles in DNA replication, repair, and recombination by catalyzing the cleavage and rejoining of DNA strands. nih.govnih.gov

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and the initiation of replication. microbiologyresearch.orgnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones. nih.govyoutube.com

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, a critical step for cell division. nih.gov In most Gram-positive bacteria, topoisomerase IV is the main target. nih.govyoutube.com

Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved. nih.gov This "poisoned" complex blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death. nih.govnih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Fluorinated quinolones, including derivatives of 4-hydroxyquinoline (B1666331), exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. oup.comnih.gov The addition of a fluorine atom at position 6 of the quinolone structure significantly increased their effectiveness, particularly against Gram-negative bacteria. oup.com Subsequent generations of fluoroquinolones have shown enhanced activity against Gram-positive organisms as well. nih.gov

The effectiveness of these compounds can vary depending on the specific bacterial species and the nature of the substituents on the quinoline (B57606) ring. nih.gov Generally, Gram-negative bacteria are more susceptible due to differences in their cell wall structure, although newer derivatives have demonstrated potent activity against Gram-positive pathogens, including resistant strains like MRSA. nih.gov

| Bacterial Type | Susceptibility to Fluorinated Quinolones | Primary Target |

| Gram-Negative Bacteria | Generally high | DNA Gyrase nih.govyoutube.com |

| Gram-Positive Bacteria | Varies, with newer generations showing enhanced activity | Topoisomerase IV nih.govyoutube.com |

Resistance Mechanisms and Strategies to Overcome Them

The extensive use of fluoroquinolones has unfortunately led to the emergence and spread of bacterial resistance. oup.comnih.gov The primary mechanisms of resistance include:

Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance. microbiologyresearch.orgnih.govnih.gov These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to its target enzymes. nih.gov

Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in outer membrane porins (in Gram-negative bacteria) or through the overexpression of efflux pumps that actively transport the drug out of the bacterial cell. oup.commicrobiologyresearch.orgoup.com

Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids, such as the qnr genes, can also confer resistance. oup.comnih.gov These genes produce proteins that protect DNA gyrase and topoisomerase IV from the action of quinolones. nih.gov

Strategies to overcome resistance include the development of new quinolone derivatives that are less susceptible to these resistance mechanisms. For instance, compounds with modifications at the C8 position, such as a C8-methoxyl group, have been shown to require two simultaneous mutations for the expression of resistance, a much rarer event. pnas.org

Anticancer and Antitumor Properties of Quinoline Derivatives

In addition to their antimicrobial effects, quinoline derivatives have emerged as a promising class of compounds in the field of oncology. nih.govarabjchem.org Their diverse pharmacological activities have led to the investigation of their potential as anticancer agents. nih.gov

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of quinoline derivatives against a wide array of human cancer cell lines. These studies have demonstrated that certain derivatives exhibit significant antiproliferative activity.

For example, a series of 4-aminoquinoline (B48711) derivatives were tested against human breast tumor cell lines MCF-7 and MDA-MB-468. nih.gov One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to the known antimalarial drug chloroquine (B1663885). nih.gov

Similarly, modified 4-hydroxyquinolone analogues have been assessed against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, with some compounds showing promising IC50 values. nih.gov The cytotoxic effects of various synthesized compounds have also been evaluated against other cell lines such as VERO, WI-38, and HEPG-2. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 4-Aminoquinoline derivatives | MCF-7, MDA-MB-468 | Potent cytotoxic effects | nih.gov |

| Modified 4-hydroxyquinolone analogues | HCT116, A549, PC3, MCF-7 | Promising IC50 values | nih.gov |

| Avarol (sesquiterpene hydroquinone) | HeLa, LS174, A549 | Pronounced cytotoxicity | mdpi.com |

| 5-Hydroxy-1,4-naphthoquinone (Juglone) derivatives | RPMI 8226 (multiple myeloma) | Improved selectivity and inhibition of proliferation | researchgate.net |

Target Identification and Molecular Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is attributed to their ability to interact with various molecular targets and modulate key cellular processes. nih.govresearchgate.net Some of the identified mechanisms of action include:

Inhibition of Topoisomerases: Similar to their antibacterial mechanism, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells. nih.gov

Inhibition of Protein Kinases: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. researchgate.netekb.eg

Disruption of Tubulin Polymerization: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis. ekb.egnih.gov

Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing the proliferation of cancer cells. nih.govresearchgate.net

Inhibition of other key enzymes: Research has shown that quinoline derivatives can also inhibit other enzymes involved in cancer progression, such as histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). nih.gov

The versatility of the quinoline scaffold allows for the design and synthesis of derivatives with specific molecular targets, making them a valuable platform for the development of novel anticancer therapies. arabjchem.org

Antiviral Activities of Substituted Quinolines

The broad-spectrum antiviral potential of quinoline derivatives has been a subject of intense research. These compounds have been investigated for their activity against a range of viruses, including those of significant public health concern.

Dengue Virus (DENV):

Dengue fever, caused by the dengue virus (DENV), is a mosquito-borne viral disease that poses a significant global health threat. The search for effective antiviral therapies is ongoing, and quinoline derivatives have emerged as promising candidates. Research has shown that certain synthetic quinoline derivatives exhibit dose-dependent inhibition of DENV serotype 2 (DENV2) at low micromolar concentrations. Two novel quinoline derivatives, in particular, demonstrated a significant, dose-dependent reduction in the production of the viral envelope glycoprotein, which is consistent with their observed antiviral activity.

While direct studies on this compound are not extensively documented in the available literature, research on related halogenated quinolines provides valuable insights. For instance, 5,7-dichloro-8-hydroxyquinoline derivatives have been synthesized and evaluated for their antiviral activity against DENV2. One such derivative, with an iso-propyl substitution, exhibited a half-maximal inhibitory concentration (IC50) of 3.03 µM. Another related compound, a 4-aminoquinoline derivative known as amodiaquine, has also been reported to be active against DENV2. These findings underscore the potential of halogenated quinoline scaffolds in the development of anti-dengue viral agents. The presence and position of halogen atoms, along with other substituents, play a crucial role in determining the antiviral efficacy.

Table 1: Antiviral Activity of Selected Quinolines against Dengue Virus (DENV2)

| Compound | Virus Strain | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | In vitro | 3.03 | 16.06 | 5.30 | |

| Quercetin | DENV-2 | Post-adsorption | 35.7 µg/mL | >200 µg/mL | 7.07 | |

| Quercetin | DENV-2 | Continuous treatment | 28.9 µg/mL | >200 µg/mL | 8.74 | |

| Daidzein | DENV-2 | Post-adsorption | 142.6 µg/mL | >147 µg/mL | 1.03 | |

| Naringin | DENV-2 | Anti-adsorption | 168.2 µg/mL | >219 µg/mL | 1.3 |

SARS-CoV-2:

The COVID-19 pandemic spurred a global effort to identify effective antiviral treatments. Chloroquine, a well-known quinoline derivative, was among the compounds investigated for its potential activity against SARS-CoV-2. This has led to broader interest in other quinoline derivatives as potential inhibitors of viral replication. While specific research on this compound against SARS-CoV-2 is limited in the reviewed literature, the general antiviral properties of the quinoline class suggest that its derivatives could be valuable leads for further investigation.

Other Emerging Biological Activities

Beyond their antiviral effects, substituted quinolines have shown promise in other biological applications, including as antioxidants, anti-inflammatory agents, and in the field of agrochemicals.

Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS). Several studies have highlighted the antioxidant potential of quinoline derivatives. The ability of these compounds to scavenge free radicals is often attributed to their chemical structure, including the presence of hydroxyl groups and the nature of substituents on the quinoline ring.

For instance, a study on new synthetic quinoline derivatives demonstrated their ability to scavenge the ABTS cation radical. Another study modifying isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives showed an increased antioxidant activity compared to the precursor, with the presence of an aromatic ring enhancing this effect. Research on furo[2,3-f]quinoline derivatives indicated good antioxidant activity, which was attributed to the presence of an NH group in their structure. While direct data on this compound is not prevalent, the inherent antioxidant potential of the quinoline scaffold suggests this compound and its derivatives could possess similar properties. The electron-withdrawing nature of fluorine atoms could influence the electron-donating capacity of the molecule, a key factor in antioxidant activity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 5,7-Difluoro-4-hydroxyquinoline. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and spectroscopic properties. For instance, DFT methods like B3LYP with a 6-31G* basis set are commonly employed to optimize the molecular geometry and calculate vibrational frequencies for related halogenated 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wolfram.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic and acidic nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing fluorine atoms and the hydroxy group significantly influence the energies of these orbitals. DFT calculations on related quinoline (B57606) derivatives are used to determine these energy values and predict reactivity. nih.gov

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap | 4.50 | Indicates high kinetic stability and low chemical reactivity. |

This interactive table is based on representative data from studies on related heterocyclic compounds.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. researchgate.net It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to denote varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com

For this compound, an EPS map would reveal the electronegative influence of the fluorine atoms, the nitrogen atom in the quinoline ring, and the oxygen of the hydroxyl group. These areas would appear as regions of negative potential (red), representing likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group and certain parts of the carbon framework would show positive potential (blue), indicating sites for nucleophilic interaction. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.gov These methods are crucial in drug discovery for predicting the binding mode and affinity of a compound within a receptor's active site. researchgate.net

Molecular docking software predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field. The score, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction.

Docking studies on derivatives of the quinoline scaffold have been used to identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding. frontiersin.org For this compound, the hydroxyl group and the quinoline nitrogen are prime candidates for forming hydrogen bonds, while the aromatic ring system can engage in π-π stacking with aromatic amino acid residues in a target's active site.

Table 2: Illustrative Docking Results for a Quinoline Inhibitor with a Target Protein (Note: This table presents hypothetical data to illustrate the output of a docking study, as specific results for this compound were not found.)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -8.5 | TYR236, LYS114 | Hydrogen Bond |

| PHE359 | π-π Stacking | ||

| Reference Inhibitor | -9.2 | TYR236, ASP360 | Hydrogen Bond |

| PHE359, TRP112 | π-π Stacking |

This interactive table illustrates potential binding interactions and scores.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein, and the stability of their interactions.

An MD simulation of this compound within a receptor's binding site would reveal the stability of the initial docking pose. Analysis of the simulation trajectory, by calculating parameters like the root-mean-square deviation (RMSD), can show whether the ligand remains stably bound or undergoes significant conformational changes. frontiersin.org This analysis is crucial for confirming the stability of key hydrogen bonds and other interactions predicted by docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov Such models are valuable for prioritizing the synthesis of new derivatives with potentially improved potency. Studies on other quinoline derivatives have successfully used QSAR to guide the design of more effective agents. nih.gov

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of quinoline derivatives, including those with fluorine substitutions, are being developed to streamline the drug discovery process. Computational pharmacology and chemistry approaches are utilized to predict the druglikeness and pharmacokinetic properties of compounds like 4-hydroxyisoleucine, a natural product with antidiabetic properties. nih.gov These models assess various parameters, including physicochemical properties and compliance with established rules from pharmaceutical companies. nih.gov For fluoroquinolones, the presence of a 4-carbonyl and 3-carboxylate group is considered essential for their antibacterial activity, as these groups are crucial for binding to DNA gyrase and for transport into the bacteria. mdpi.com The introduction of fluorine at specific positions, such as the C6 and C7 positions, has been shown to significantly enhance antimicrobial activity. mdpi.com

Identification of Key Molecular Descriptors for Design Optimization

The optimization of the this compound structure for specific biological targets relies on the identification of key molecular descriptors. For instance, in the context of fluoroquinolone antibiotics, the introduction of a fluorine atom at the 6-position has markedly improved antimicrobial activity. mdpi.com Computational studies, such as those employing Density Functional Theory (DFT), help in understanding the electronic properties and reactivity of the molecule. nih.gov These theoretical calculations can provide insights into how substitutions on the quinoline ring affect the molecule's interaction with its biological target. For example, the development of novel fluoroquinolone precursors often involves the synthesis of derivatives with specific functional groups to enhance their therapeutic potential. mdpi.com

Tautomerism and Proton Transfer Studies of 4-Hydroxyquinoline (B1666331) Systems

The 4-hydroxyquinoline scaffold, including its difluorinated derivatives, exhibits interesting tautomeric and proton transfer phenomena that are critical to its chemical and biological behavior.

Enol-Keto Tautomerism and its Energetics

4-Hydroxyquinolines can exist in equilibrium between their enol (hydroxyquinoline) and keto (quinolone) tautomeric forms. rsc.orgnih.gov The position of this equilibrium is influenced by various factors, including the substitution pattern on the quinoline ring and the solvent environment. rsc.orgresearchgate.net

Spectroscopic and crystallographic studies have shown that the presence of a hydrogen bond acceptor at the 3-position tends to favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.org Conversely, a hydrogen bond acceptor at the 2- or 8-position can shift the equilibrium towards the keto form, likely due to extended conjugation and other hydrogen bonding interactions. rsc.org

Computational studies using DFT methods have been employed to calculate the relative energies of the enol and keto tautomers, providing a theoretical basis for the experimentally observed preferences. researchgate.netfiveable.me These calculations have been shown to be in good agreement with experimental data. rsc.org In larger fused aromatic systems, the dione (B5365651) tautomer has been found to be the more stable form. nih.gov

Table 1: Factors Influencing Enol-Keto Tautomerism in 4-Hydroxyquinoline Systems

| Factor | Influence on Equilibrium | Reference |

| Substitution at position 3 | H-bond acceptor favors enol form | rsc.org |

| Substitution at position 2 or 8 | H-bond acceptor favors keto form | rsc.org |

| Solvent Polarity | Can shift the equilibrium | researchgate.net |

| Aromatic System Size | Larger systems can favor the dione form | nih.gov |

Intramolecular and Solvent-Assisted Proton Transfer Mechanisms

Proton transfer is a fundamental process in the chemistry of 4-hydroxyquinoline systems. In instances where the proton donor and acceptor groups are spatially separated, such as in 7-hydroxyquinoline, direct intramolecular proton transfer is not feasible. nih.gov In such cases, the proton transfer is often mediated by solvent molecules, a process referred to as solvent-assisted or pseudo-intramolecular proton transfer. nih.gov

For 7-hydroxyquinoline, it has been shown that a minimum of three water molecules are necessary to form a stable "water wire" that connects the donor and acceptor sites, facilitating intermolecular proton transfer. nih.gov In protic solvents, the proton exchange is influenced by the acidity and basicity of the molecule and can occur via different pathways. nih.gov

In some specifically designed systems, true intramolecular proton transfer can occur, often triggered by photoexcitation. rsc.org The efficiency of this process can be highly dependent on the solvent environment. rsc.org For example, in acetonitrile (B52724), optical excitation of the enol form of a particular 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde derivative leads to intramolecular proton transfer within picoseconds. rsc.org In contrast, in other solvents like toluene (B28343) and methanol (B129727), this light-induced intramolecular proton transfer is not observed. rsc.org In some cases, long-range proton transfer can be achieved through a "proton crane" mechanism, where a flexible part of the molecule assists in the proton transport. mdpi.com

Advanced Characterization Techniques in Research on 5,7 Difluoro 4 Hydroxyquinoline

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present. For a molecule like 5,7-difluoro-4-hydroxyquinoline, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to build a complete structural profile.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are indispensable. nih.gov

¹H NMR (Proton NMR): This technique provides information about the number and environment of hydrogen atoms. In this compound, the spectrum would show distinct signals for the protons on the quinoline (B57606) core. The chemical shifts, integration (relative number of protons), and splitting patterns (due to coupling with adjacent protons and fluorine atoms) are used to assign each proton to its specific position on the aromatic rings.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would display nine distinct signals corresponding to each carbon in the molecule. A key feature would be the splitting of signals for carbons C-5 and C-7 due to one-bond coupling with the attached fluorine atoms (¹JC-F) and smaller couplings for carbons that are two or three bonds away (²JC-F, ³JC-F). These characteristic C-F coupling constants are definitive evidence for the location of the fluorine substituents.

¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial and highly informative technique for characterizing fluorinated compounds. The spectrum for this compound would be expected to show two separate signals, one for the fluorine at position 5 and another for the fluorine at position 7, confirming their distinct chemical environments. The coupling between these fluorine atoms and with nearby protons provides further structural confirmation. Quantitative ¹⁹F NMR (qNMR) can also be employed for highly accurate purity assessments, as the signal area is directly proportional to the molar concentration.

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for aromatic protons, showing splitting from H-H and H-F coupling. A signal for the hydroxyl proton. | Confirms proton framework and F-substitution pattern. |

| ¹³C NMR | Nine distinct carbon signals. Carbons at C-5 and C-7 show large C-F coupling constants. | Confirms carbon skeleton and precise location of fluorine atoms. |

| ¹⁹F NMR | Two distinct signals for the fluorine atoms at C-5 and C-7. | Unambiguously confirms the presence and electronic environment of the two fluorine atoms. |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The expected exact mass can be calculated from its molecular formula, C₉H₅F₂NO. sigmaaldrich.com In the mass spectrum, this would appear as the molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), as the protonated molecule ([M+H]⁺).

| Ion Type | Expected m/z (mass-to-charge ratio) | Significance |

|---|---|---|

| [M]⁺ | 181.0343 | Molecular ion; confirms molecular weight of 181.14 g/mol. sigmaaldrich.com |

| [M+H]⁺ | 182.0421 | Protonated molecule, often the base peak in ESI-MS. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The analysis of related hydroxyquinoline structures provides a basis for expected peak locations. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | ~3400-3200 (broad) |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C=C / C=N (aromatic ring) | Stretching | ~1650-1450 |

| C-F (aryl fluoride) | Stretching | ~1250-1100 (strong) |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for purity determination. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would typically be used. Detection is commonly performed with a UV detector, as the quinoline ring system is strongly chromophoric. For purification on a larger scale, column chromatography using silica (B1680970) gel or preparative HPLC would be employed.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique would require growing a single crystal of this compound of sufficient quality. The analysis of the diffraction pattern produced when the crystal is exposed to X-rays yields a detailed three-dimensional map of electron density. nih.gov

From this data, precise information can be obtained, including:

Exact bond lengths and bond angles.

The planarity of the quinoline ring system.

The conformation of the molecule.

The arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the 4-hydroxy group and potential π–π stacking interactions.

Though a specific crystal structure for this compound is not publicly documented, the methodology applied to related heterocyclic compounds demonstrates the definitive nature of this analysis. nih.govnih.gov

Photophysical Studies and Fluorescence Properties

Hydroxyquinoline derivatives are well-known for their unique photophysical properties, often exhibiting fluorescence. researchgate.net The study of this compound's interaction with light is crucial for understanding its electronic behavior and potential applications in areas like sensing or materials science.

Photophysical characterization involves:

UV-Visible Absorption Spectroscopy: To determine the wavelengths of light the molecule absorbs (λmax), which correspond to electronic transitions from the ground state to excited states.

Fluorescence Spectroscopy: To measure the emission spectrum (λem) after excitation. This reveals the color of light emitted and the Stokes shift (the difference between the absorption and emission maxima).

Quantum Yield and Lifetime Measurements: The fluorescence quantum yield (Φf) quantifies the efficiency of the emission process, while the fluorescence lifetime (τ) measures the average time the molecule spends in the excited state.

The introduction of two electron-withdrawing fluorine atoms onto the quinoline ring is expected to significantly modulate the electronic structure and, consequently, the photophysical properties compared to the parent 4-hydroxyquinoline (B1666331). Computational studies, such as those using time-dependent density functional theory (TD-DFT), can complement experimental findings by modeling the excited states and predicting spectral properties, as has been done for related quinoline systems. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Diversification of the 5,7-Difluoro-4-hydroxyquinoline Scaffold

The development of new and efficient synthetic methodologies is crucial for expanding the chemical space around the this compound core. Current synthetic approaches often involve multi-step procedures. Future research will likely focus on more streamlined and versatile routes. One promising avenue is the exploration of C-H fluorination techniques, which could allow for the direct and selective introduction of fluorine atoms onto an existing quinoline (B57606) backbone. acs.org This would represent a more atom-economical approach compared to traditional methods that often require the synthesis of fluorinated precursors.

Furthermore, leveraging transition-metal-catalyzed cross-coupling reactions could enable the introduction of a wide array of substituents at various positions on the quinoline ring. Methodologies like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be adapted to the this compound scaffold, allowing for the creation of large and diverse compound libraries for screening.

Development of New Derivatization Strategies for Enhanced Potency and Selectivity

To improve the therapeutic potential of this compound, derivatization strategies aimed at enhancing biological potency and target selectivity are paramount. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in identifying key positions on the quinoline ring for modification. nih.gov

For instance, the hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring are prime targets for derivatization. nih.gov Esterification, etherification, or the introduction of various heterocyclic moieties at these positions could significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The strategic placement of different functional groups can influence factors such as solubility, membrane permeability, and binding affinity to biological targets. nih.gov

| Derivatization Strategy | Potential Outcome | Relevant Research Area |

| Modification of the 4-hydroxyl group | Altered solubility and bioavailability | Medicinal Chemistry |

| Substitution on the quinoline ring | Enhanced target binding and selectivity | Drug Discovery |

| Introduction of chiral centers | Stereospecific interactions with biological targets | Asymmetric Synthesis |

Deepening Understanding of Molecular Mechanisms Underlying Biological Activities

While the this compound scaffold holds promise, a thorough understanding of its molecular mechanisms of action is necessary for its translation into therapeutic agents. Computational studies, such as molecular docking and molecular dynamics simulations, can provide insights into how derivatives of this scaffold interact with specific protein targets. nih.govnih.gov

For example, studies on other fluorinated quinolines have shown their potential as inhibitors of proteins involved in viral assembly. nih.govnih.gov Similar investigations into this compound derivatives could reveal their potential as antiviral or anticancer agents. Techniques like cryo-electron microscopy and X-ray crystallography will be crucial for obtaining high-resolution structural data of these compounds in complex with their biological targets, thereby elucidating the precise binding modes and key interactions.

Integration of Artificial Intelligence and Machine Learning in Drug Design Based on Quinoline Scaffolds

Machine learning algorithms can also be employed to analyze high-throughput screening data and identify complex structure-activity relationships that may not be apparent through traditional methods. researchgate.net This data-driven approach can guide the design of more potent and selective this compound derivatives. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Generative Adversarial Networks (GANs) | Design of novel quinoline scaffolds | Accelerated discovery of new drug candidates azoai.com |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Prioritization of compounds for synthesis and testing |

| Predictive ADMET modeling | Assessment of drug-likeness | Reduction of late-stage attrition in drug development |

Potential for Combinatorial Chemistry and High-Throughput Screening in Discovery of New Bioactive Agents

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for the rapid discovery of new bioactive agents based on the this compound scaffold. researchgate.neteco-vector.combenthamscience.combenthamscience.com By systematically combining a variety of building blocks, large libraries of diverse derivatives can be synthesized. researchgate.net These libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities.

The development of automated synthesis and purification techniques is essential for the efficient generation of these libraries. researchgate.net Furthermore, the use of miniaturized assay formats and robotic systems in HTS allows for the rapid and cost-effective screening of thousands of compounds. eco-vector.com The data generated from these screens can then be used to build robust SAR models and guide further lead optimization efforts.

Advanced Materials Science Applications of Fluorinated Quinolines

The unique properties of fluorinated quinolines, including their thermal and chemical stability, also make them attractive candidates for applications in advanced materials science. mdpi.com The introduction of fluorine atoms can significantly alter the electronic and photophysical properties of the quinoline system. acs.org

Q & A

Q. What are the standard synthetic methods for preparing 5,7-Difluoro-4-hydroxyquinoline?

The synthesis of fluorinated quinolines typically involves cyclization reactions, such as the Doebner–Miller method, which uses substituted anilines and α,β-unsaturated carbonyl compounds under acidic conditions. For 5,7-difluoro derivatives, fluorinated precursors (e.g., 2,4-difluoroaniline) are reacted with β-ketoesters or malonic acid derivatives. Reaction optimization may include adjusting solvent polarity (e.g., polyphosphoric acid or acetic acid) and temperature to enhance regioselectivity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm the substitution pattern and distinguish fluorine-induced deshielding effects on adjacent protons .

- IR spectroscopy : Identifies the hydroxyl (-OH) and quinoline ring vibrations, with fluorine substituents altering absorption frequencies .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing positional isomers . Cross-referencing data from these methods ensures structural accuracy.

Q. How can researchers assess the purity of this compound?

Purity is evaluated via HPLC with UV detection (optimized for quinoline’s π→π* transitions) and elemental analysis (C, H, N). Discrepancies in elemental composition >0.3% indicate impurities. TLC (silica gel, ethyl acetate/hexane) provides rapid purity checks during synthesis .

Advanced Research Questions

Q. How do computational methods like DFT predict electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Exact exchange terms improve accuracy for fluorinated systems, as gradient-corrected functionals often underestimate fluorine’s inductive effects . Simulations of UV-Vis spectra can also validate experimental data .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated quinoline derivatives?

Discrepancies between NMR and MS data (e.g., unexpected splitting or fragment ions) may arise from tautomerism or fluorine’s anisotropic effects. Strategies include:

Q. How does modifying substituents at the 4-hydroxy position influence biological activity?

Substituent effects are studied via structure-activity relationship (SAR) assays. For example:

- Replacing the hydroxyl group with alkoxy chains alters hydrogen-bonding capacity, impacting receptor binding.

- Introducing electron-withdrawing groups (e.g., -CF3) at adjacent positions modulates lipophilicity and bioavailability. In vitro cytotoxicity or enzyme inhibition assays (e.g., against topoisomerases) quantify these effects .

Q. What experimental frameworks ensure rigorous analysis of fluorinated quinoline reactivity?

Apply the PICO framework to design studies:

- Population : Target molecule (e.g., this compound).

- Intervention : Reaction conditions (e.g., catalysts, solvents).

- Comparison : Control reactions (e.g., non-fluorinated analogs).

- Outcome : Yield, selectivity, or mechanistic insights. Pair this with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Data Contradiction and Optimization

Q. How do solvent and pH affect the tautomeric equilibrium of 4-hydroxyquinoline derivatives?

Hydroxyquinolines exhibit pH-dependent tautomerism (e.g., lactam-lactim forms). UV-Vis spectroscopy in buffered solutions (pH 2–12) tracks tautomeric shifts via absorbance changes. Polar aprotic solvents (e.g., DMSO) stabilize the enol form, while protic solvents favor the keto form. Computational solvation models (e.g., COSMO-RS) supplement experimental findings .

Q. What statistical methods validate reproducibility in fluorinated quinoline synthesis?

Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). ANOVA analysis quantifies their significance, while response surface methodology (RSM) optimizes conditions. Replicate reactions (n ≥ 3) and report confidence intervals (95%) to ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.